2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine
Description
This compound is a pyridine derivative featuring a trifluoromethyl group at the 6-position and a pyrrolidine moiety substituted with a 4-phenyloxane-4-carbonyl group. Its molecular structure combines a pyridine core with a pyrrolidinylmethoxy linker, enabling unique electronic and steric properties.
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N2O3/c24-23(25,26)19-7-4-8-20(27-19)31-16-17-9-12-28(15-17)21(29)22(10-13-30-14-11-22)18-5-2-1-3-6-18/h1-8,17H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOUQMDFSZQSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H27N3O3
- Molecular Weight : 381.5 g/mol
- CAS Number : 2549005-17-4
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O3 |
| Molecular Weight | 381.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to cross biological membranes. The methoxy group may facilitate interactions through hydrogen bonding, affecting receptor binding and enzyme activity.
Antidepressant Potential
Recent studies have explored the antidepressant properties of derivatives related to this compound. For instance, compounds with similar structural motifs have shown significant serotonin receptor affinity, particularly for 5-HT1A and 5-HT7 receptors, indicating a potential for mood modulation .
Inhibition Studies
In vitro studies have demonstrated that related compounds exhibit inhibitory effects on phosphodiesterases (PDEs), specifically PDE4B and PDE10A. These enzymes are crucial in the degradation of cyclic nucleotides, which play a significant role in intracellular signaling pathways associated with mood disorders .
Case Studies and Research Findings
- Study on Serotonin Receptor Affinity
- PDE Inhibition and Anxiety
-
Toxicology and Safety Profile
- Preliminary toxicological assessments suggest a favorable safety profile for compounds within this class. Studies involving acute toxicity tests revealed no significant adverse effects at therapeutic doses, making them candidates for further clinical evaluation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Electronic Effects: The trifluoromethyl group in the target compound and Analog 1 enhances electron-withdrawing properties, improving resistance to oxidative metabolism compared to non-fluorinated analogs like sarolaner .
Compared to sarolaner, which has a chlorophenyl-oxazoline system, the pyrrolidine linker in the target compound may allow for more flexible interactions with biological targets .
Biological Activity :
- Analog 2 (isocycloseram) and sarolaner demonstrate potent insecticidal activity due to their halogenated aromatic systems. The target compound’s phenyloxane moiety may confer similar bioactivity but with distinct target specificity .
- Analog 1’s sulfonyl group is associated with protease inhibition, whereas the target compound’s carbonyl group may favor kinase or receptor modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
